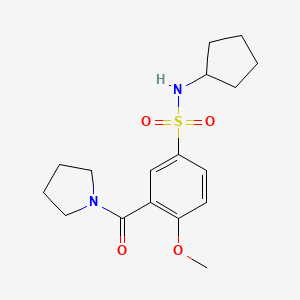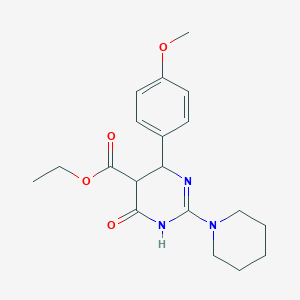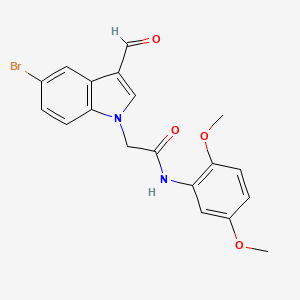
N-cyclopentyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
Overview
Description
N-cyclopentyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, also known as CPPS, is a sulfonamide compound that has been extensively studied for its potential therapeutic applications. CPPS is a selective inhibitor of the enzyme carbonic anhydrase IX (CA IX), which is overexpressed in many types of cancer cells.
Mechanism of Action
N-cyclopentyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide selectively inhibits CA IX, which is a transmembrane protein that regulates pH homeostasis in cancer cells. CA IX is overexpressed in many types of cancer cells and is involved in tumor growth, invasion, and metastasis. By inhibiting CA IX, N-cyclopentyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide disrupts the pH balance in cancer cells, leading to decreased tumor growth and metastasis.
Biochemical and Physiological Effects:
N-cyclopentyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to have antitumor effects in preclinical models of various types of cancer, including breast, lung, and colon cancer. N-cyclopentyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been shown to decrease the invasiveness and metastasis of cancer cells. Additionally, N-cyclopentyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been studied for its potential use in imaging cancer cells using PET imaging.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is its selectivity for CA IX, which allows for targeted inhibition of cancer cells. However, one limitation of N-cyclopentyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide is its low solubility in water, which can make it difficult to work with in lab experiments.
Future Directions
For research on N-cyclopentyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide include the development of more potent and selective inhibitors of CA IX, as well as the investigation of its potential use in combination with other cancer treatments. Additionally, further studies are needed to determine the safety and efficacy of N-cyclopentyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide in clinical trials.
Scientific Research Applications
N-cyclopentyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in cancer treatment. CA IX is overexpressed in many types of cancer cells, and its inhibition by N-cyclopentyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has been shown to decrease tumor growth and metastasis in preclinical models. N-cyclopentyl-4-methoxy-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide has also been studied for its potential use in imaging cancer cells using positron emission tomography (PET) imaging.
properties
IUPAC Name |
N-cyclopentyl-4-methoxy-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-23-16-9-8-14(24(21,22)18-13-6-2-3-7-13)12-15(16)17(20)19-10-4-5-11-19/h8-9,12-13,18H,2-7,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEPOOKSTSOBKFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCC2)C(=O)N3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-methoxy-3-(pyrrolidin-1-ylcarbonyl)benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-bromo-2-ethyl-6-methylphenyl)-2-[(5-phenyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4736408.png)

![2-{3-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4736415.png)
![1-(4-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4736425.png)





![1'-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine](/img/structure/B4736456.png)
![3-allyl-5-{3-chloro-4-[3-(4-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4736458.png)
![2-[hydroxy(diphenyl)acetyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4736466.png)
![methyl {6-chloro-4-methyl-2-oxo-7-[(3-phenyl-2-propen-1-yl)oxy]-2H-chromen-3-yl}acetate](/img/structure/B4736485.png)
